molecular formula C25H26N4O2S2 B12140514 2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B12140514
M. Wt: 478.6 g/mol
InChI Key: AFURGWWEBKSSSW-JZJYNLBNSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted at position 2 with a diethylamino group and at position 3 with a (Z)-configured methylidene linkage to a 4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene moiety. The Z-configuration of the exocyclic double bond is critical for spatial orientation, affecting intermolecular interactions and stability .

Properties

Molecular Formula

C25H26N4O2S2

Molecular Weight

478.6 g/mol

IUPAC Name

(5Z)-5-[[2-(diethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(3-phenylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H26N4O2S2/c1-3-27(4-2)22-19(23(30)28-15-9-8-14-21(28)26-22)17-20-24(31)29(25(32)33-20)16-10-13-18-11-6-5-7-12-18/h5-9,11-12,14-15,17H,3-4,10,13,16H2,1-2H3/b20-17-

InChI Key

AFURGWWEBKSSSW-JZJYNLBNSA-N

Isomeric SMILES

CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)/C=C\3/C(=O)N(C(=S)S3)CCCC4=CC=CC=C4

Canonical SMILES

CCN(CC)C1=C(C(=O)N2C=CC=CC2=N1)C=C3C(=O)N(C(=S)S3)CCCC4=CC=CC=C4

Origin of Product

United States

Biological Activity

The compound 2-(diethylamino)-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one , identified by CAS number 797771-83-6 , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C25H26N4O2S2
  • Molecular Weight: 478.63 g/mol
  • Structure: The compound features a complex structure that includes a pyrido[1,2-a]pyrimidinone core and a thiazolidinone moiety, which are known for their diverse biological activities.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action:
    • Thiazolidinones can inhibit key enzymes involved in cancer metabolism.
    • They may also modulate signaling pathways related to cell proliferation and survival.
  • Case Study:
    • A study evaluating thiazolidinone derivatives demonstrated significant cytotoxic effects against glioblastoma cells (LN229) using assays like MTT and colony formation tests. The derivatives exhibited IC50 values in the micromolar range, indicating potent activity against these resistant cancer cells .

Antimicrobial Activity

The compound's thiazolidinone structure suggests potential antimicrobial properties. Research indicates that similar compounds can inhibit bacterial growth and biofilm formation.

  • Mechanism of Action:
    • Inhibition of bacterial enzymes such as Pseudomonas aeruginosa PhzS has been observed, which is crucial for the biosynthesis of virulence factors like pyocyanin.
    • Compounds targeting NADH-dependent processes have shown promise in overcoming antibiotic resistance .
  • Case Study:
    • A series of thiazolidinedione derivatives were synthesized and screened for their ability to inhibit P. aeruginosa PhzS, resulting in several lead compounds with low micromolar affinity .

Other Biological Activities

Beyond anticancer and antimicrobial effects, thiazolidinones have been reported to exhibit:

  • Anti-inflammatory Properties: They may reduce inflammatory markers in various models.
  • Antioxidant Effects: Some derivatives demonstrate the ability to scavenge free radicals, contributing to their therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerCytotoxicity against glioblastoma (LN229)
AntimicrobialInhibition of P. aeruginosa PhzS
Anti-inflammatoryReduction of inflammatory markers
AntioxidantFree radical scavenging activity

Table 2: Synthesis Overview

StepDescription
Initial SynthesisFormation of thiazolidinone core
FunctionalizationIntroduction of diethylamino and phenyl groups
PurificationCharacterization using NMR and mass spectrometry

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Core Structure Influence: Pyrido[1,2-a]pyrimidin-4-one derivatives (target compound and ) exhibit planar molecular structures stabilized by intramolecular π-hole interactions between carbonyl groups, enhancing thermal stability .

Substituent Effects: Thiazolidinone Modifications: The 3-phenylpropyl group in the target compound increases lipophilicity compared to 3-phenyl (10a) or 3-(4-Cl-phenyl) (10b), which may improve membrane permeability but reduce aqueous solubility . Amino Group Variations: Diethylamino (target) vs.

Synthetic Yields :

  • Compounds like 10a and 10b are synthesized in moderate yields (~50-60%) via thiourea-benzoyl bromide reactions . The target compound’s synthesis likely faces challenges due to steric bulk from phenylpropyl, possibly lowering yields.

Bioactivity Trends: Thiazolidinone-containing analogs (e.g., 10a, 10b) show anti-inflammatory activity, with chlorophenyl substitution (10b) enhancing potency .

Research Implications

  • Structure-Activity Relationships (SAR) : The 3-phenylpropyl group in the target compound warrants evaluation for toxicity and bioavailability compared to smaller substituents (e.g., phenyl, isopropyl).
  • Synthetic Optimization: Improved methods for introducing bulky thiazolidinone substituents (e.g., phenylpropyl) could enhance yields and scalability .

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